5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Overview
Description
[1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’‘-tetracarboxylic acid is an organic compound that belongs to the class of terphenyl derivatives. This compound is characterized by its three benzene rings connected in a linear arrangement, with four carboxylic acid groups attached at the 3, 3’‘, 5, and 5’’ positions. The presence of these carboxylic acid groups makes it a versatile ligand in coordination chemistry and a valuable building block in the synthesis of metal-organic frameworks.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,1’:3’,1’'-terphenyl.
Bromination: The terphenyl is brominated at the 3, 3’‘, 5, and 5’’ positions using bromine in the presence of a catalyst such as iron(III) bromide.
Carboxylation: The brominated terphenyl is then subjected to a carboxylation reaction using carbon dioxide in the presence of a strong base like potassium tert-butoxide. This step introduces the carboxylic acid groups at the desired positions.
Industrial Production Methods
Industrial production of [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of terphenyl using bromine and iron(III) bromide.
Continuous Carboxylation: Continuous flow reactors are used for the carboxylation step to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
[1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced carboxylic acid derivatives.
Substitution: Nitro, sulfonic, and other substituted aromatic compounds.
Scientific Research Applications
[1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a scaffold in drug design and delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid involves its ability to coordinate with metal ions through its carboxylic acid groups. This coordination forms stable complexes that can interact with various molecular targets and pathways. The compound’s unique structure allows it to participate in multiple interactions, making it a versatile tool in both chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
1,1’3’,1’'-Terphenyl: Lacks the carboxylic acid groups, making it less versatile in coordination chemistry.
Benzene-1,3,5-tricarboxylic acid: Contains three carboxylic acid groups but lacks the extended aromatic system of terphenyl.
1,1’-Biphenyl-3,3’,5,5’-tetracarboxylic acid: Similar in structure but with only two benzene rings.
Uniqueness
[1,1’:3’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid is unique due to its combination of an extended aromatic system and multiple carboxylic acid groups. This combination provides enhanced stability and versatility in forming coordination complexes, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O8/c23-19(24)15-5-13(6-16(9-15)20(25)26)11-2-1-3-12(4-11)14-7-17(21(27)28)10-18(8-14)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOSCSXHFPKRBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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